molecular formula C3H8 B3044160 1,1,1,2,2-Pentadeuteriopropane CAS No. 358731-98-3

1,1,1,2,2-Pentadeuteriopropane

Cat. No.: B3044160
CAS No.: 358731-98-3
M. Wt: 49.13 g/mol
InChI Key: ATUOYWHBWRKTHZ-WNWXXORZSA-N
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Description

1,1,1,2,2-Pentadeuteriopropane is a deuterated hydrocarbon with the molecular formula C3H3D5. It is a derivative of propane where five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2-Pentadeuteriopropane can be synthesized through the deuteration of propane. One common method involves the catalytic exchange of hydrogen atoms in propane with deuterium atoms using a deuterium gas (D2) atmosphere. The reaction typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to facilitate the exchange process.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of propane and deuterium gas over a metal catalyst bed. The reaction conditions are optimized to achieve maximum deuterium incorporation while minimizing side reactions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentadeuteriopropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated alcohols, aldehydes, or carboxylic acids.

    Reduction: It can be reduced to form deuterated alkanes.

    Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum deuteride (LiAlD4) and deuterium gas (D2) in the presence of a catalyst.

    Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine or bromine) under UV light or heat.

Major Products Formed

    Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.

    Reduction: Deuterated alkanes.

    Substitution: Deuterated halides and other substituted hydrocarbons.

Scientific Research Applications

1,1,1,2,2-Pentadeuteriopropane is used in various scientific research applications, including:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: It is used in the development of deuterium-labeled drugs to study drug metabolism and pharmacokinetics.

    Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentadeuteriopropane involves the incorporation of deuterium atoms into chemical reactions. Deuterium has a higher mass than hydrogen, which affects the reaction kinetics and mechanisms. The presence of deuterium can lead to isotope effects, such as changes in reaction rates and product distributions. These effects are utilized in various studies to gain insights into reaction pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trideuteriopropane: A compound where three hydrogen atoms are replaced by deuterium.

    1,1,2,2-Tetradeuteriopropane: A compound where four hydrogen atoms are replaced by deuterium.

    1,1,1,3,3-Pentadeuteriopropane: A compound where five hydrogen atoms are replaced by deuterium at different positions.

Uniqueness

1,1,1,2,2-Pentadeuteriopropane is unique due to the specific positions of deuterium atoms, which can lead to distinct isotopic effects compared to other deuterated propanes. This makes it particularly useful in studies where precise isotopic labeling is required to trace reaction pathways and mechanisms.

Properties

IUPAC Name

1,1,1,2,2-pentadeuteriopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-WNWXXORZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

49.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2-Pentadeuteriopropane
Reactant of Route 2
1,1,1,2,2-Pentadeuteriopropane
Reactant of Route 3
1,1,1,2,2-Pentadeuteriopropane
Reactant of Route 4
1,1,1,2,2-Pentadeuteriopropane
Reactant of Route 5
1,1,1,2,2-Pentadeuteriopropane
Reactant of Route 6
1,1,1,2,2-Pentadeuteriopropane

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